molecular formula C16H16O2 B2582725 2-(Benzyloxy)-1-methoxy-4-vinylbenzene CAS No. 68360-39-4

2-(Benzyloxy)-1-methoxy-4-vinylbenzene

Cat. No. B2582725
CAS RN: 68360-39-4
M. Wt: 240.302
InChI Key: PIPBQQYHFLQYBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the molecule .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its behavior in various chemical reactions .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties .

Scientific Research Applications

1. Synthesis of Benzyl Ethers and Esters 2-(Benzyloxy)-1-methoxy-4-vinylbenzene is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This compound provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .

Preparation of Sequential Polypeptides

This compound is used in the synthesis of sequential polypeptides . These polypeptides have a wide range of applications in the field of biotechnology and medicine, including drug delivery and tissue engineering.

Synthesis of Multidentate Chelating Ligands

2-(Benzyloxy)-1-methoxy-4-vinylbenzene is used as a reagent for the synthesis of multidentate chelating ligands . These ligands are often used in coordination chemistry and biochemistry.

Pharmaceutical Research

This compound is used in pharmaceutical research as an intermediate . It can be used in the synthesis of various pharmaceutical compounds.

UV-Induced Benzyloxy Rotamerization

A new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene) amino)phenol (abbreviated as BBAP), was synthesized and characterized . This compound was found to undergo UV-induced conformational changes in a benzyloxy fragment for a matrix-isolated compound . This is the first report on UV-induced conformational changes taking place in a benzyloxy fragment for a matrix-isolated compound .

Synthesis of 2-(benzyloxy)hydroquinone

2-(Benzyloxy)-1-methoxy-4-vinylbenzene is used in the synthesis of 2-(benzyloxy)hydroquinone . Hydroquinones are important compounds in the field of organic chemistry and have various applications, including as reducing agents and in the synthesis of dyes and pigments.

Mechanism of Action

If the compound has a biological activity, this would involve studying how it interacts with biological targets .

Safety and Hazards

This would involve assessing the compound’s toxicity and potential hazards, often through laboratory testing .

Future Directions

This would involve proposing further studies to explore the compound’s properties or applications .

properties

IUPAC Name

4-ethenyl-1-methoxy-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-13-9-10-15(17-2)16(11-13)18-12-14-7-5-4-6-8-14/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPBQQYHFLQYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60987909
Record name 2-(Benzyloxy)-4-ethenyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60987909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-1-methoxy-4-vinylbenzene

CAS RN

68360-39-4
Record name 2-(Benzyloxy)-4-ethenyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60987909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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